molecular formula C9H13N3O2S B1415677 ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate CAS No. 1105190-33-7

ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

Cat. No.: B1415677
CAS No.: 1105190-33-7
M. Wt: 227.29 g/mol
InChI Key: WKBCOINVIMRHES-UHFFFAOYSA-N
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Description

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include heating under reflux with a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen based on their efficiency and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted thienopyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by data tables and case studies.

Structure and Properties

This compound possesses a unique thieno[3,4-c]pyrazole framework characterized by the following:

  • Molecular Formula : C9_9H13_{13}N3_3O2_2S
  • Molecular Weight : Approximately 227.28 g/mol
  • IUPAC Name : Ethyl 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

The presence of an amino group at the 3-position and an ethyl acetate moiety enhances its solubility and biological activity compared to other compounds in this class .

Synthesis Methods

Several methods have been reported for synthesizing this compound. Common approaches include:

  • Condensation Reactions : Combining thieno[3,4-c]pyrazole derivatives with ethyl acetate under acidic conditions.
  • One-Pot Synthesis : Utilizing multi-component reactions to streamline the process and improve yield .

Biological Activity

This compound exhibits a range of biological activities:

  • Antitumor Activity : The compound has shown promising results against various cancer cell lines. In vitro studies indicate significant cytotoxic effects, particularly against human tumor cells .
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : The compound demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Comparative Biological Activity Table

Compound NameBiological ActivityUnique Features
This compoundAntitumor, Anti-inflammatory, AntimicrobialHeterocyclic structure with amino group
5-(substituted phenyl)-thieno[3,4-c]pyrazolesAntimicrobialVaries in substituent patterns
1-(substituted phenyl)-thiazolesAntibacterialDifferent heterocyclic framework

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives, this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 45 µM against the HT29 colorectal cancer cell line. This activity was comparable to standard chemotherapeutic agents like cisplatin .
  • Anti-inflammatory Mechanism : Research demonstrated that the compound inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in macrophages by modulating signaling pathways involved in inflammation .

Properties

IUPAC Name

ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCOINVIMRHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
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ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.